5-Hydroxydodecanoic acid

概要

説明

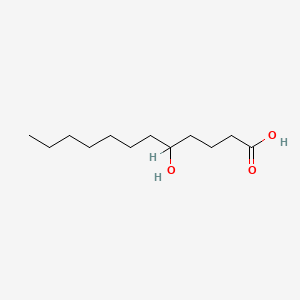

5-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid with the chemical formula C12H24O3. It is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a dodecanoic acid chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: 5-Hydroxydodecanoic acid can be synthesized through enzymatic biotransformation. One method involves the use of cytochrome P450 enzymes from Limnobacter species, which hydroxylate dodecanoic acid at the fifth carbon position . The reaction conditions typically include the presence of putidaredoxin and putidaredoxin reductase from Pseudomonas putida, which act as redox partners to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of this compound often employs whole-cell biotransformation systems. These systems utilize engineered microorganisms, such as Escherichia coli, which express the necessary enzymes for the hydroxylation of dodecanoic acid . The process involves optimizing conditions such as pH, temperature, and substrate concentration to achieve high yields of the desired product .

化学反応の分析

Types of Reactions: 5-Hydroxydodecanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions to oxidize the hydroxyl group.

Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst to substitute the hydroxyl group.

Major Products:

Oxidation: 5-Ketododecanoic acid or 5-Carboxydodecanoic acid.

Reduction: 5-Hydroxydodecanol.

Substitution: 5-Halododecanoic acid or 5-Aminododecanoic acid.

科学的研究の応用

5-Hydroxydodecanoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-Hydroxydodecanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it can modulate signaling pathways by interacting with membrane receptors and altering cellular responses .

類似化合物との比較

5-Hydroxydecanoic acid: A shorter-chain analog with similar hydroxylation at the fifth carbon.

10-Hydroxydecanoic acid: Another medium-chain hydroxy fatty acid with hydroxylation at the tenth carbon.

12-Hydroxydodecanoic acid: A similar compound with hydroxylation at the twelfth carbon.

Uniqueness: 5-Hydroxydodecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its medium-chain length and hydroxyl group position make it particularly suitable for applications requiring specific hydrophilic-lipophilic balance and reactivity .

生物活性

5-Hydroxydodecanoic acid (5-HD) is a hydroxy fatty acid that has garnered attention for its potential biological activities, particularly in metabolic processes and therapeutic applications. This article delves into the biological activity of 5-HD, exploring its synthesis, metabolic pathways, and pharmacological implications based on diverse research findings.

Synthesis and Metabolic Pathways

5-HD can be synthesized enzymatically through the hydroxylation of dodecanoic acid (lauric acid). A notable study demonstrated the use of a CYP153A three-component system to produce ω-hydroxydodecanoic acid from dodecanoic acid, achieving significant yields (up to 1.5 g/L) under optimized conditions . This enzymatic approach highlights the potential for biotechnological applications in producing hydroxy fatty acids.

Once synthesized, 5-HD undergoes metabolism primarily in mitochondria. It is activated to form 5-hydroxydecanoyl-CoA, which participates in beta-oxidation. However, this process exhibits rate-limiting kinetics at the penultimate step, creating a bottleneck that affects its overall metabolism . The slower kinetics of 5-hydroxydecanoyl-CoA compared to decanoyl-CoA suggest that while 5-HD can serve as a substrate for energy production, its metabolic efficiency may be compromised.

Antimicrobial Properties

Research has indicated that derivatives of hydroxy fatty acids, including those related to 5-HD, exhibit varying degrees of antimicrobial activity. For instance, an endophytic microorganism Aureobasidium pullulans produced several hydroxydecanoic acid derivatives that were evaluated for their antibiotic properties against common pathogens such as Escherichia coli and Staphylococcus aureus. While some derivatives showed activity (e.g., exophilin A with an MIC of 50 μg/mL), others did not demonstrate significant antibacterial effects even at higher concentrations .

Cytotoxicity and Cancer Research

The cytotoxic effects of hydroxy fatty acids have also been explored in cancer research. Compounds derived from hydroxy fatty acids were tested against MCF-7 cancer cells, revealing low cytotoxicity across various derivatives. This suggests that while these compounds may not be potent anticancer agents, they could still play a role in modulating cellular functions or serve as leads for further chemical modifications .

Pharmacological Implications

One of the most intriguing aspects of 5-HD is its role as a potential inhibitor of mitochondrial ATP-sensitive potassium (K(ATP)) channels. Studies have shown that 5-HD can block pharmacological and ischaemic preconditioning by inhibiting these channels, which are critical for cellular energy homeostasis and protection during ischemic events . This property positions 5-HD as a candidate for further investigation in cardiovascular research.

Case Studies and Research Findings

特性

IUPAC Name |

5-hydroxydodecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-8-11(13)9-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNOENXQFNYMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019117 | |

| Record name | 5-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7779-95-5 | |

| Record name | 5-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | xi-5-Hydroxydodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。